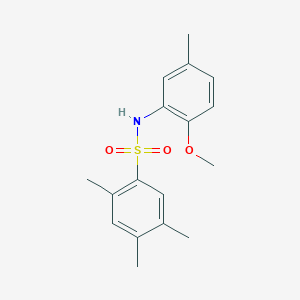
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as Mecamylamine, is a compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Mecamylamine is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are known to play a crucial role in various physiological processes.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are involved in various physiological processes, including learning and memory, attention, and mood regulation. This compound binds to the nAChRs and blocks the action of acetylcholine, which is the natural ligand of these receptors. This results in the inhibition of the nAChRs and a decrease in the activity of the cholinergic system.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the reinforcing effects of drugs of abuse such as nicotine, cocaine, and alcohol. It has also been shown to improve cognitive function and reduce symptoms of depression and anxiety. This compound has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound, and its mechanism of action is well understood. It is also relatively easy to synthesize, and its effects can be easily measured in animal studies. However, this compound has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can have toxic effects at high doses.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide. One area of research is the development of more selective nAChR antagonists that can target specific subtypes of these receptors. Another area of research is the investigation of the potential therapeutic applications of this compound in various medical conditions. For example, this compound may be useful in the treatment of cognitive deficits associated with various psychiatric and neurological disorders. Finally, the safety and efficacy of this compound need to be further investigated in clinical trials to determine its potential as a therapeutic agent.
Métodos De Síntesis
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane, and the resulting product is purified by recrystallization in ethanol.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various medical conditions. Some of the areas where this compound has been studied include addiction, schizophrenia, depression, anxiety, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C17H21NO3S |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-11-6-7-16(21-5)15(8-11)18-22(19,20)17-10-13(3)12(2)9-14(17)4/h6-10,18H,1-5H3 |
Clave InChI |
LYRUIPOARYHCHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281114.png)



![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281121.png)
![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)


![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)

